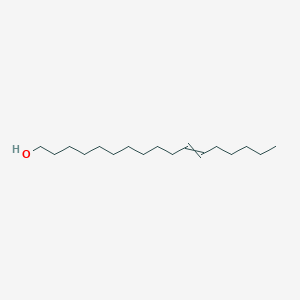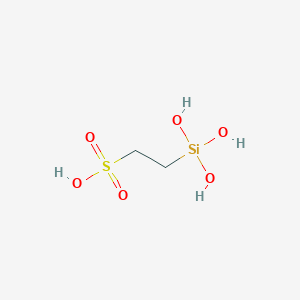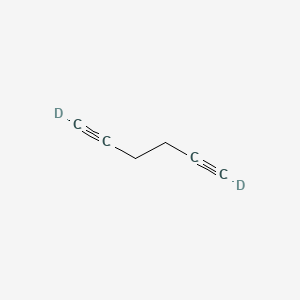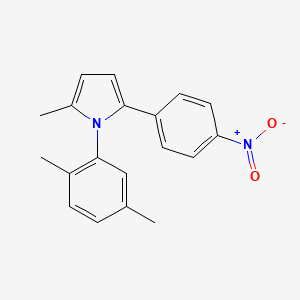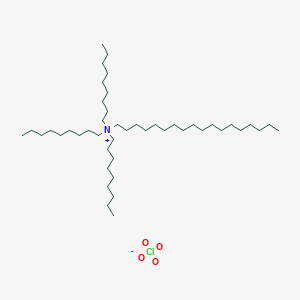
N,N,N-Trinonyloctadecan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trinonyloctadecan-1-aminium perchlorate is a chemical compound belonging to the class of long-chain dialkyl ammonium salts. These compounds are known for their thermal stability and phase transition properties, making them attractive for various applications, including heat storage .
Preparation Methods
The synthesis of N,N,N-Trinonyloctadecan-1-aminium perchlorate typically involves the reaction of trinonyloctadecan-1-amine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N,N,N-Trinonyloctadecan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
N,N,N-Trinonyloctadecan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used in studies related to phase transitions and thermal stability of long-chain dialkyl ammonium salts.
Biology: The compound’s properties are explored for potential biological applications, including interactions with biological membranes.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and ammonium group allow it to interact with various substrates, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N,N,N-Trinonyloctadecan-1-aminium perchlorate can be compared with other similar compounds, such as:
- N-octyl-1-octaminium perchlorate
- N-decyldecan-1-aminium perchlorate
- N-dodecyldodecan-1-aminium perchlorate These compounds share similar structural features but differ in the length of their alkyl chains. The unique properties of this compound, such as its specific thermal stability and phase transition characteristics, make it distinct from its counterparts .
Properties
CAS No. |
74011-99-7 |
|---|---|
Molecular Formula |
C45H94ClNO4 |
Molecular Weight |
748.7 g/mol |
IUPAC Name |
tri(nonyl)-octadecylazanium;perchlorate |
InChI |
InChI=1S/C45H94N.ClHO4/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;2-1(3,4)5/h5-45H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
TZUALEJTJFQANP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


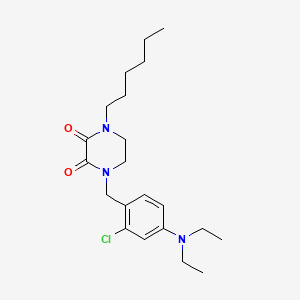

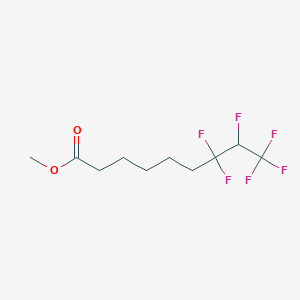
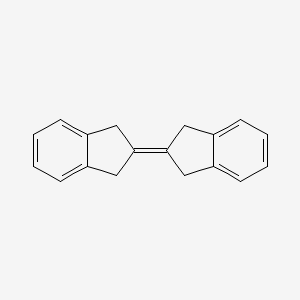
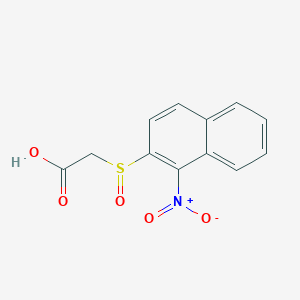
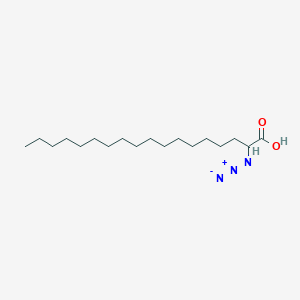


![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
